molecular formula C5H9NOS B7767482 4,4-dimethyl-5H-1,3-oxazole-2-thiol

4,4-dimethyl-5H-1,3-oxazole-2-thiol

Cat. No.: B7767482
M. Wt: 131.20 g/mol
InChI Key: VIMMIOUDVZQBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-5H-1,3-oxazole-2-thiol is a heterocyclic compound featuring a five-membered oxazole ring with two methyl groups at the 4-position and a thiol (-SH) substituent at the 2-position. This structure confers unique electronic and steric properties, distinguishing it from other oxazole derivatives.

Properties

IUPAC Name

4,4-dimethyl-5H-1,3-oxazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c1-5(2)3-7-4(8)6-5/h3H2,1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMMIOUDVZQBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COC(=N1)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbonyldiimidazole can be synthesized by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent .

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions, including:

    Amide Formation: It is used to convert amines into amides.

    Carbamate Formation: It can convert alcohols into carbamates.

    Urea Formation: It is used to form ureas from amines.

    Ester Formation: It can convert alcohols into esters.

Common reagents and conditions for these reactions include the use of carbonyldiimidazole as the coupling agent, often in the presence of a base to neutralize the byproducts. The major products formed from these reactions are amides, carbamates, ureas, and esters .

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The molecular targets include carboxylic acids, amines, and alcohols, and the pathways involved are those leading to the formation of amides, carbamates, ureas, and esters .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Selected Oxazole and Oxadiazole Derivatives
Compound Name Core Structure Substituents Molecular Formula Key Functional Groups
4,4-Dimethyl-5H-1,3-oxazole-2-thiol Oxazole 4,4-dimethyl; 2-thiol C₅H₇NOS Thiol (-SH)
2-Benzyl-4,4-dimethyl-5H-1,3-oxazole Oxazole 4,4-dimethyl; 2-benzyl C₁₂H₁₅NO Aromatic (benzyl)
5-Benzyl-1,3,4-oxadiazole-2-thiol Oxadiazole 5-benzyl; 2-thiol C₉H₈N₂OS Thiol; Oxadiazole
2-(2-Bromophenyl)-4,4-dimethyl-5H-1,3-oxazole Oxazole 4,4-dimethyl; 2-bromophenyl C₁₁H₁₂BrNO Halogen (Br)

Key Observations :

  • Thiol vs. Halogen/Aromatic Substituents : The thiol group in the target compound enhances polarity and nucleophilicity compared to halogenated (e.g., bromophenyl) or aromatic (e.g., benzyl) derivatives, which exhibit greater lipophilicity .
  • Oxazole vs. Oxadiazole : Oxadiazoles (e.g., 5-benzyl-1,3,4-oxadiazole-2-thiol) have an additional nitrogen atom, altering ring aromaticity and electronic properties compared to oxazoles .

Key Observations :

  • Thiol Group Introduction : The thiol moiety in oxadiazoles (e.g., 5-benzyl-1,3,4-oxadiazole-2-thiol) is typically introduced via carbon disulfide-mediated cyclization, followed by acidification . A similar approach may apply to the target oxazole derivative.

Physicochemical and Reactivity Profiles

Table 3: Physical and Chemical Properties
Compound Name Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Solubility Trends
This compound 129.18 1 3 Polar solvents (e.g., ethanol)
2-Benzyl-4,4-dimethyl-5H-1,3-oxazole 189.26 0 2 Lipophilic solvents
2-(Chloromethyl)-4,4-dimethyl-5H-1,3-oxazole 147.60 0 2 Moderate polarity

Key Observations :

  • Hydrogen Bonding: The thiol group increases H-bond donor capacity, enhancing solubility in polar solvents compared to non-thiolated analogs (e.g., benzyl or chloromethyl derivatives) .
  • Reactivity : Thiol-containing compounds are prone to oxidation (forming disulfides) and metal coordination, unlike halogenated or alkylated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.